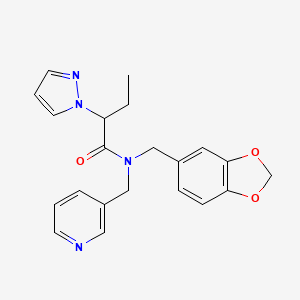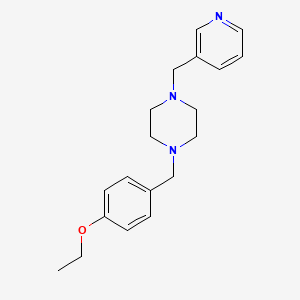
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of benzoxadiazole derivatives. It is a potential drug candidate and is being studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. The neuroprotective effects of the compound are thought to be due to its ability to modulate various signaling pathways involved in neuronal cell survival and function.
Biochemical and Physiological Effects:
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes involved in cancer cell survival. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide in lab experiments is its potent anticancer activity against various types of cancer cells. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide. One direction is to further investigate its mechanism of action and identify the specific signaling pathways and enzymes that it targets. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound could be modified to improve its solubility and bioavailability, which would make it more suitable for use in clinical settings.
Synthesemethoden
The synthesis of N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide involves the reaction of 2,1,3-benzoxadiazole-5-carboxylic acid with 3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling reagent such as EDCI/HOBt. The reaction mixture is then heated at a high temperature to obtain the desired product. The yield of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide has been studied for its various scientific research applications. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-3-6-20-9-12(10(2)17-20)15(21)16-8-11-4-5-13-14(7-11)19-22-18-13/h4-5,7,9H,3,6,8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCPJYAJYKIMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)NCC2=CC3=NON=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[4-(6-isopropyl-4-pyrimidinyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5687373.png)

![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5687382.png)
![[(3R*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687402.png)


![N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5687417.png)
![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)
![2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)
![(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5687442.png)
![1-cyclohexyl-3-cyclopropyl-5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687447.png)
![N-(3,4-dimethylphenyl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5687454.png)